1-((2,6-Dimethylcyclohexyl)amino)propan-2-ol

Description

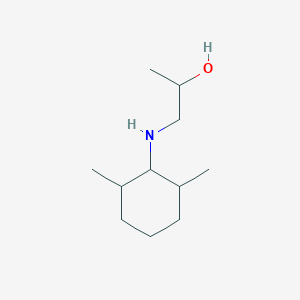

1-((2,6-Dimethylcyclohexyl)amino)propan-2-ol is a chemical compound with the molecular formula C11H23NO. It is known for its unique structure, which includes a cyclohexyl ring substituted with two methyl groups and an amino group attached to a propanol chain.

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

1-[(2,6-dimethylcyclohexyl)amino]propan-2-ol |

InChI |

InChI=1S/C11H23NO/c1-8-5-4-6-9(2)11(8)12-7-10(3)13/h8-13H,4-7H2,1-3H3 |

InChI Key |

NRZGSKVIFYIODK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1NCC(C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,6-Dimethylcyclohexyl)amino)propan-2-ol typically involves the reaction of 2,6-dimethylcyclohexylamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and solvents to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

1-((2,6-Dimethylcyclohexyl)amino)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups .

Scientific Research Applications

1-((2,6-Dimethylcyclohexyl)amino)propan-2-ol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products

Mechanism of Action

The mechanism of action of 1-((2,6-Dimethylcyclohexyl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-((2,6-Dimethylcyclohexyl)amino)propan-2-ol include:

- 3-((2,6-Dimethylcyclohexyl)amino)propan-1-ol

- 1-((2,6-Dimethylphenyl)amino)propan-2-ol

- 1-((2,6-Dimethylcyclohexyl)amino)ethanol .

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a cyclohexyl ring with two methyl groups and an amino group attached to a propanol chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Biological Activity

1-((2,6-Dimethylcyclohexyl)amino)propan-2-ol is a compound with significant potential in pharmacological applications, particularly due to its biological activity. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHN

- Molecular Weight : 197.33 g/mol

- SMILES Notation : CC(C(C(C1CC(CC1)C)N)O)C

This compound features a cyclohexyl group substituted with two methyl groups, contributing to its hydrophobic properties and potential interactions with biological membranes.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and cellular signaling pathways.

Receptor Interaction

Research indicates that this compound may act as a modulator of adrenergic receptors, influencing cardiovascular responses and central nervous system functions.

Enzyme Inhibition

Preliminary studies suggest that it may inhibit specific enzymes involved in neurotransmitter degradation, thereby enhancing synaptic transmission. For instance, it could inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and norepinephrine.

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

- Neurological Disorders : Its potential MAO inhibition may provide benefits in treating conditions like depression and anxiety.

- Cardiovascular Effects : By modulating adrenergic receptors, it could be useful in managing hypertension or heart failure.

- Anti-inflammatory Properties : Some studies have pointed towards its ability to reduce inflammatory responses, indicating potential use in autoimmune diseases.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Neurotransmitter Modulation | MAO Inhibition | Depression, Anxiety |

| Adrenergic Receptor Modulation | Cardiovascular Regulation | Hypertension, Heart Failure |

| Anti-inflammatory | Cytokine Inhibition | Autoimmune Diseases |

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

- Case Study on Depression : A study involving a compound structurally similar to this compound showed significant improvement in depressive symptoms when administered alongside standard antidepressants.

- Cardiovascular Research : Research demonstrated that compounds affecting adrenergic receptors resulted in lower blood pressure readings in hypertensive patients.

- Anti-inflammatory Effects : A clinical trial evaluated a related compound's effect on rheumatoid arthritis patients, showing reduced joint inflammation and pain.

Research Findings

Recent studies have employed molecular docking techniques to predict the binding affinity of this compound to various receptors and enzymes. These findings suggest strong interactions with both adrenergic receptors and MAO.

Table 2: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Remarks |

|---|---|---|

| MAO-A | -7.5 | Strong inhibition predicted |

| β-Adrenergic Receptor | -8.0 | High binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.